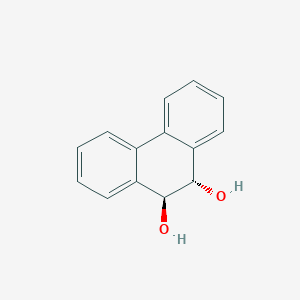
Acétate de fluticasone
Vue d'ensemble
Description
Fluticasone acetate is a potent synthetic corticosteroid used primarily for its anti-inflammatory effects. It is a derivative of the androstane nucleus and is characterized by its high lipophilicity and strong affinity for the glucocorticoid receptor. Fluticasone is used in various formulations, including propionate and furoate, for the treatment of respiratory diseases such as asthma and allergic rhinitis, as well as dermatological disorders .
Synthesis Analysis
The development of fluticasone propionate involved the synthesis of
Applications De Recherche Scientifique
Gestion de l'asthme
L'acétate de fluticasone est largement utilisé dans le traitement de l'asthme. Il contribue à réduire l'inflammation des voies respiratoires, améliorant la respiration et réduisant la fréquence des crises d'asthme. Des essais cliniques ont montré que la fluticasone, souvent associée à d'autres bronchodilatateurs, peut améliorer significativement la fonction pulmonaire et la qualité de vie des patients asthmatiques .
Maladie pulmonaire obstructive chronique (MPOC)
Chez les patients atteints de MPOC, l'this compound est utilisé pour diminuer la fréquence des exacerbations et améliorer la fonction pulmonaire. Il est souvent prescrit en association avec d'autres médicaments comme les bêta-2 agonistes à action prolongée (LABA) pour gérer les symptômes et améliorer les capacités respiratoires .
Rhinite allergique
L'this compound est efficace pour gérer les symptômes de la rhinite allergique tels que les éternuements, les démangeaisons et la congestion nasale. Il agit en réduisant l'inflammation causée par les allergènes et est disponible sous forme de sprays nasaux pour une administration facile .
Asthme et allergies pédiatriques
En pédiatrie, l'this compound est utilisé pour contrôler les symptômes de l'asthme et prévenir les épisodes graves. Il est également utilisé dans le traitement des affections allergiques, soulageant les symptômes et améliorant le bien-être général des enfants souffrant d'allergies respiratoires .
Applications dermatologiques
L'this compound appliqué par voie topique est utilisé en dermatologie pour traiter diverses affections cutanées, notamment l'eczéma, le psoriasis et la dermatite. Ses propriétés anti-inflammatoires contribuent à réduire l'irritation cutanée et à favoriser la cicatrisation .
Effets immunomodulateurs
La recherche en immunologie a exploré le rôle de l'this compound dans la modulation des réponses immunitaires. Il a été constaté qu'il influence l'activité des macrophages, qui jouent un rôle crucial dans les mécanismes de défense de l'organisme contre les agents pathogènes et l'inflammation .
Administration de médicaments nano-encapsulés
L'this compound a été étudié pour son potentiel dans les systèmes d'administration de médicaments nano-encapsulés. Ces systèmes visent à améliorer la délivrance et l'efficacité des médicaments, en particulier en ciblant des zones spécifiques des poumons pour des affections comme l'asthme .
Apnée obstructive du sommeil chez les enfants
Des études ont indiqué que l'this compound peut contribuer à réduire la gravité de l'apnée obstructive du sommeil chez les enfants en diminuant l'inflammation nasale et l'hypertrophie adéno-amygdalienne, améliorant ainsi le flux d'air pendant le sommeil .
Mécanisme D'action
Target of Action
Fluticasone acetate is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .
Mode of Action
Upon administration, fluticasone acetate binds to the glucocorticoid receptors . This binding activates the receptors, which then translocate into the cell nucleus and bind to glucocorticoid response elements in the DNA . This interaction leads to changes in gene transcription, resulting in altered protein synthesis . The proteins affected are primarily involved in inflammatory responses .
Biochemical Pathways
Fluticasone acetate affects several biochemical pathways. It inhibits phospholipase A2, which leads to a reduction in the formation of arachidonic acid . This, in turn, decreases the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, fluticasone acetate activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia .
Pharmacokinetics
The pharmacokinetics of fluticasone acetate involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, fluticasone acetate is rapidly absorbed into the systemic circulation . It is then distributed throughout the body, with a particular affinity for lung tissue . Metabolism of fluticasone acetate primarily occurs in the liver . The drug is then excreted via the feces and urine .
Result of Action
The molecular and cellular effects of fluticasone acetate’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, fluticasone acetate decreases inflammation in the airways . This results in reduced symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fluticasone acetate. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can all impact how well fluticasone acetate works . Additionally, factors such as temperature and humidity can affect the stability of the medication .
Orientations Futures
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKIHMUIGPTII-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230351 | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80474-24-4 | |
| Record name | Fluticasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluticasone 17-Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




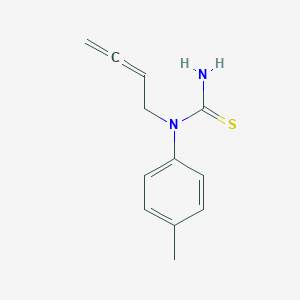
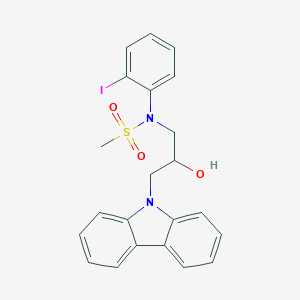
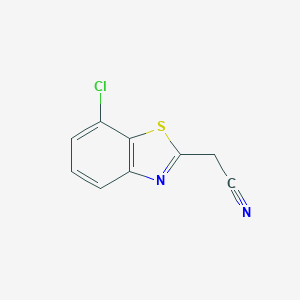
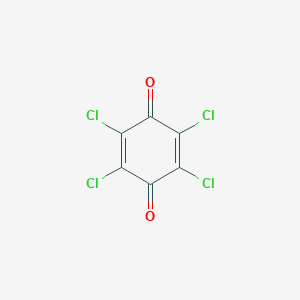
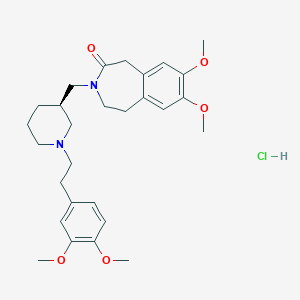
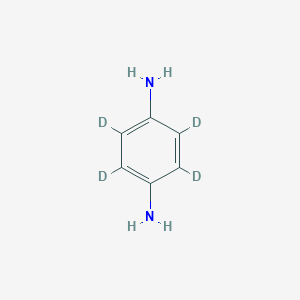
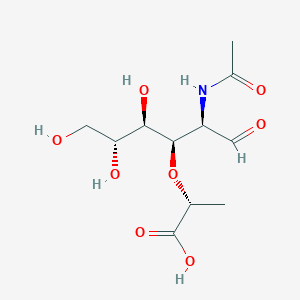
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)

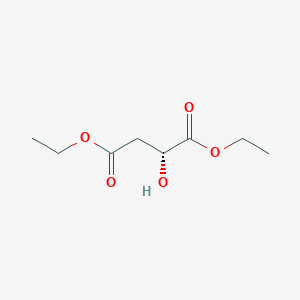
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
